4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that has gained significant interest in both academic and industrial settings. The compound's unique structure, combining sulfonamide, oxadiazole, and benzamide functionalities, offers a wide range of chemical and biological activities, making it a promising candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the isoquinoline core: : The reaction begins with the formation of 3,4-dihydroisoquinoline via cyclization of an appropriate precursor.
Sulfonylation: : The isoquinoline intermediate is then sulfonylated using a sulfonyl chloride derivative under basic conditions.
Oxadiazole formation: : The sulfonylated intermediate is reacted with an aryl hydrazine and carboxylic acid to form the oxadiazole ring.
Final coupling: : The oxadiazole derivative is then coupled with 5-(2-methoxyphenyl)benzamide under catalytic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scale. Key considerations include:
Catalyst selection: : Use of highly efficient catalysts to minimize by-products and increase yield.
Reaction conditions: : Optimization of temperature, pressure, and solvent systems to ensure scalability and reproducibility.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : The isoquinoline moiety can be oxidized using oxidizing agents such as KMnO4 or H2O2.
Reduction: : The compound can be reduced at the oxadiazole ring or the benzamide group using reducing agents like LiAlH4.
Substitution: : Halogenation or nitration can occur at the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO4 in acidic medium.
Reduction: : LiAlH4 in dry ether.
Substitution: : Nitration using HNO3/H2SO4 or halogenation using Br2/FeBr3.
Major Products Formed
Oxidation: : Formation of isoquinoline N-oxide.
Reduction: : Formation of reduced oxadiazole and amine derivatives.
Substitution: : Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand or catalyst in various organic reactions due to its unique structure.
Material Science: : Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its structural similarity to biological molecules.
Drug Development: : Explored for its potential as a therapeutic agent in treating diseases.
Medicine
Anti-cancer: : Exhibits cytotoxic activity against certain cancer cell lines.
Anti-inflammatory: : Shows potential in reducing inflammation in preclinical studies.
Industry
Pesticides: : Used as a precursor for synthesizing novel pesticides.
Dyes: : Incorporated into dye formulations for improved stability and color properties.
Mechanism of Action
The compound's effects are mediated through multiple pathways:
Enzyme Binding: : Binds to the active site of specific enzymes, inhibiting their activity.
Receptor Interaction: : Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: : Inserts between DNA bases, disrupting replication and transcription processes.
Comparison with Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its combined functionalities of sulfonamide, oxadiazole, and benzamide groups.
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: : Lacks the methoxy group, affecting its solubility and biological activity.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(isoquinolin-2(1H)-yl)sulfonyl)benzamide: : Contains a chlorophenyl instead of methoxyphenyl, leading to different chemical properties.
Overall, the presence of the methoxyphenyl group in this compound contributes to its unique physical, chemical, and biological properties, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-22-9-5-4-8-21(22)24-27-28-25(34-24)26-23(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-2-3-7-19(17)16-29/h2-13H,14-16H2,1H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZAQVBXAIYDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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